molecular formula C21H24N2O4 B2996780 N-cyclopentyl-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide CAS No. 898417-58-8

N-cyclopentyl-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide

Cat. No.: B2996780
CAS No.: 898417-58-8
M. Wt: 368.433
InChI Key: OPQXZQXPSZHKGL-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a complex organic compound with potential therapeutic applications. Its intricate structure and diverse functional groups make it a subject of interest in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide typically involves multiple steps, starting with the preparation of the indolin-1-ylmethyl group. This is often achieved through a series of reactions including alkylation, cyclization, and oxidation. The cyclopentyl group is introduced through a nucleophilic substitution reaction, followed by the formation of the acetamide moiety.

Industrial Production Methods: On an industrial scale, the synthesis of this compound requires careful control of reaction conditions to ensure high yield and purity. Large-scale reactors and advanced purification techniques, such as column chromatography and recrystallization, are employed to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: N-cyclopentyl-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions often involve alkyl halides and strong bases like sodium hydride (NaH).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical transformations.

Biology: In biological research, N-cyclopentyl-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs.

Medicine: The compound has shown promise in preclinical studies for its therapeutic potential. It may be used in the treatment of various diseases, although further research is needed to confirm its efficacy and safety.

Industry: In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-cyclopentyl-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound's unique structure allows it to bind to these targets, leading to a cascade of biochemical events that result in its therapeutic effects.

Comparison with Similar Compounds

  • N-cyclopentyl-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is structurally similar to other indoline derivatives and pyran-based compounds.

  • Uniqueness: Its unique combination of functional groups and molecular structure sets it apart from other compounds, making it a valuable candidate for further research and development.

Properties

IUPAC Name

N-cyclopentyl-2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c24-19-11-17(12-23-10-9-15-5-1-4-8-18(15)23)26-13-20(19)27-14-21(25)22-16-6-2-3-7-16/h1,4-5,8,11,13,16H,2-3,6-7,9-10,12,14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQXZQXPSZHKGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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